5,5,5-Trifluoropentanenitrile
Overview
Description
5,5,5-Trifluoropentanenitrile is a chemical compound with the molecular formula C5H6F3N . It has an average mass of 137.103 Da and a monoisotopic mass of 137.045227 Da .
Molecular Structure Analysis
The molecular structure of 5,5,5-Trifluoropentanenitrile consists of a pentanenitrile backbone with three fluorine atoms attached to the fifth carbon atom . The InChI key for this compound is JUBKTXQLCVDDLL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,5,5-Trifluoropentanenitrile is a liquid at room temperature . The compound should be stored at 2-8°C .Scientific Research Applications
Energetic Material Synthesis
5,5,5-Trifluoropentanenitrile and its derivatives are used in the synthesis of energetic materials. Trinitromethyl-substituted triazoles, including 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole, are a class of high-density energetic materials. These compounds demonstrate potential as explosive compounds due to their high density, moderate to good thermal stability, and excellent detonation properties (Thottempudi & Shreeve, 2011).
Organic Synthesis
In organic synthesis, N-Methylnitrilium trifluoromethanesulphonate salts, derived from nitriles including 5,5,5-Trifluoropentanenitrile, are used for synthesizing various organic compounds. These salts facilitate the creation of aromatic ketimines, ketones, benzimidazoles, and other compounds (Booth, Jibodu, & Proença, 1980).
Spectroscopy and Molecular Structure
In spectroscopic studies, compounds like 5,5,5-trifluoro-1,3-pentadiyne are examined using microwave spectroscopy. These studies focus on understanding molecular structures and properties, which are important in various chemical research and applications (Kang & Novick, 2002).
Catalysts in Organic Reactions
Trifluoromethanesulfonic anhydride, related to 5,5,5-Trifluoropentanenitrile, is widely used in organic chemistry as a catalyst. It activates and converts various organic compounds, contributing to the development of new synthetic methods and the creation of fluorinated compounds (Qin, Cheng, & Jiao, 2022).
Biodegradation of Explosives
Research on the biotransformation and mineralization of explosives like RDX and HMX explores the role of chemical compounds, including trifluoropentanenitrile derivatives, in environmental remediation. These studies focus on the microbial degradation of nitroaromatic and nitramine explosives, contributing to the understanding of environmental impacts and remediation strategies (Hawari et al., 2000).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding exposure, wearing protective gloves, and not eating, drinking, or smoking while using the product .
properties
IUPAC Name |
5,5,5-trifluoropentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N/c6-5(7,8)3-1-2-4-9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBKTXQLCVDDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473676 | |
Record name | 5,5,5-trifluoropentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoropentanenitrile | |
CAS RN |
89866-61-5 | |
Record name | 5,5,5-trifluoropentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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